- Promiscuity of a modular polyketide synthase towards natural and non-natural extender units, Organic & Biomolecular Chemistry, 2013, 11(27), 4449-4458

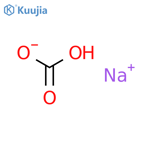

Cas no 6049-57-6 (Coenzyme A, S-(hydrogen 2-ethylpropanedioate))

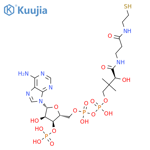

6049-57-6 structure

商品名:Coenzyme A, S-(hydrogen 2-ethylpropanedioate)

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 化学的及び物理的性質

名前と識別子

-

- 2-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]o

- Ethylmalonyl-CoA

- Ethylmalonyl coenzyme A

- Coenzyme A, S- ethylmalonate (6CI,7CI)

- Coenzyme A, S-(hydrogen ethylpropanedioate) (9CI)

- Coenzyme A, S-(hydrogen ethylmalonate) (8CI)

- Coenzyme A, S-(hydrogen 2-ethylpropanedioate)

- Ethylmalonyl coenzyme A

- S-(hydrogen2-ethylpropanedioate)coenzymeA

- PubChem CID: 16757550; (Acyl-CoA); [M+H]+;

- 6049-57-6

- SCHEMBL24456

- 2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid

- Ethylmalonyl Coenzyme A (sodium salt)

- DTXSID901346858

- Coenzyme A, S-(hydrogen ethylpropanedioate) (9CI)

- Coenzyme A, S-ethylmalonate (6CI,7CI)

- Ethylmalonyl-CoA

- 2-(((2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl)thio)carbonyl)butanoic acid

- Ethylmalonyl Coenzyme A (Ethylmalonyl-CoA)

- ethylmalonyl-coenzyme A

-

- インチ: 1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)

- InChIKey: VUGZQVCBBBEZQE-UHFFFAOYSA-N

- ほほえんだ: S(C(C([H])(C(=O)O[H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C(C([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])C1([H])C([H])(C([H])(C([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

計算された属性

- せいみつぶんしりょう: 881.146904g/mol

- どういたいしつりょう: 881.146904g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 24

- 重原子数: 56

- 回転可能化学結合数: 23

- 複雑さ: 1550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -5

- トポロジー分子極性表面積: 426

- ぶんしりょう: 881.6g/mol

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-5mg |

Ethylmalonyl Coenzyme A |

6049-57-6 | 98% | 5mg |

¥5624.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E912650-1mg |

Ethylmalonyl Coenzyme A (Ethylmalonyl-CoA) |

6049-57-6 | 98% | 1mg |

¥3,600.00 | 2022-01-14 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-10mg |

Ethylmalonyl Coenzyme A |

6049-57-6 | 98% | 10mg |

¥9281.00 | 2023-09-09 | |

| A2B Chem LLC | AX66141-1mg |

S-(hydrogen2-ethylpropanedioate)coenzymeA |

6049-57-6 | 98% | 1mg |

$610.00 | 2024-04-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-1mg |

Ethylmalonyl Coenzyme A |

6049-57-6 | 98% | 1mg |

¥1493.00 | 2023-09-09 | |

| 1PlusChem | 1P01EQCD-1mg |

S-(hydrogen2-ethylpropanedioate)coenzymeA |

6049-57-6 | 98% | 1mg |

$551.00 | 2024-04-22 | |

| Aaron | AR01EQKP-1mg |

S-(hydrogen2-ethylpropanedioate)coenzymeA |

6049-57-6 | 98% | 1mg |

$525.00 | 2025-02-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23102-500ug |

Ethylmalonyl Coenzyme A |

6049-57-6 | 98% | 500ug |

¥895.00 | 2023-09-09 |

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1R:Coenzyme II, reduced, C:1262267-32-2, S:H2O, 1 h, 30°C, pH 8

リファレンス

- Biosynthesis of the Allylmalonyla-CoA Extender Unit for the FK506 Polyketide Synthase Proceeds through a Dedicated Polyketide Synthase and Facilitates the Mutasynthesis of Analogues, Journal of the American Chemical Society, 2011, 133(4), 976-985

合成方法 4

はんのうじょうけん

1.1R:NaOH, S:H2O, S:EtOH, 5 h, reflux

1.2R:HCl, S:H2O, pH 2

2.1R:DCC, S:DMF, 0°C; 2 h, 0°C; 3 h, 0°C

2.2S:H2O

2.3R:HCl, S:H2O, pH 2.5

3.1R:NaOH, R:NaHCO3, S:H2O, 6 h, 0°C, pH 8

3.2R:HCl, S:H2O, rt, pH 4

1.2R:HCl, S:H2O, pH 2

2.1R:DCC, S:DMF, 0°C; 2 h, 0°C; 3 h, 0°C

2.2S:H2O

2.3R:HCl, S:H2O, pH 2.5

3.1R:NaOH, R:NaHCO3, S:H2O, 6 h, 0°C, pH 8

3.2R:HCl, S:H2O, rt, pH 4

リファレンス

- Comparative Analysis of the Substrate Specificity of trans- versus cis-Acyltransferases of Assembly Line Polyketide Synthases, Biochemistry, 2014, 53(23), 3796-3806

合成方法 5

はんのうじょうけん

1.1R:MgCl2, R:R:NaH2PO4, 3 h, 25°C, pH 7

1.2R:MeOH, cooled

1.2R:MeOH, cooled

リファレンス

- Evaluating nonpolar surface area and liquid chromatography/mass spectrometry response: an application for site occupancy measurements for enzyme intermediates in polyketide biosynthesis, Rapid Communications in Mass Spectrometry, 2014, 28(23), 2511-2522

合成方法 6

はんのうじょうけん

1.1R:MgCl2, C:9033-20-9, S:Glycerol, S:H2O, overnight, 22°C, pH 7.5

リファレンス

- Enzymatic Extender Unit Generation for In Vitro Polyketide Synthase Reactions: Structural and Functional Showcasing of Streptomyces coelicolor MatB, Chemistry & Biology (Cambridge, 2011, 18(2), 165-176

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) Raw materials

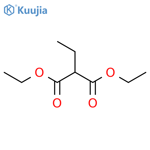

- 1,3-diethyl 2-ethylpropanedioate

- Carbonate, hydrogen(8CI,9CI)

- Crotonoyl-CoA

- Sodium bicarbonate

- Ethylmalonic acid

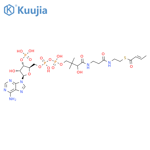

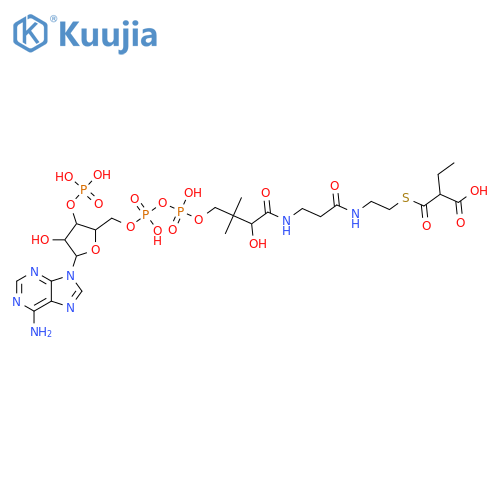

- Coenzyme A

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) Preparation Products

Coenzyme A, S-(hydrogen 2-ethylpropanedioate) 関連文献

-

Alison M. Hill Nat. Prod. Rep. 2006 23 256

-

Hai Yu,Shuo Chen,Hongji Li,Ruina Wang,Yuanying Jiang,Lan Yan,Peng Sun RSC Adv. 2022 12 15479

-

Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90

-

Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90

-

Dung Hoang Anh Mai,Thu Thi Nguyen,Eun Yeol Lee Green Chem. 2021 23 7712

6049-57-6 (Coenzyme A, S-(hydrogen 2-ethylpropanedioate)) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量